molecular formula C14H20ClN3O3 B2514871 tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate CAS No. 1356553-01-9

tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate

Cat. No. B2514871
CAS RN: 1356553-01-9
M. Wt: 313.78
InChI Key: PFONJICGXXESQB-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of kinase inhibitors and has been developed for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

Tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate inhibits the activity of several kinases, including BTK, FLT3, and ITK. These kinases are involved in various cellular processes, such as cell growth, proliferation, and differentiation. By inhibiting these kinases, tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate can prevent the growth and proliferation of cancer cells and modulate the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, reduce inflammation, and modulate the immune system. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has some limitations for lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate. One direction is the further development of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate as a therapeutic agent for various types of cancer and autoimmune diseases. Another direction is the study of the off-target effects of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate and the development of more selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate can provide insights into its efficacy and safety. Finally, the study of the combination of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate with other therapeutic agents can provide new treatment options for cancer and autoimmune diseases.
Conclusion:
Tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate, or tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate, is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its therapeutic potential in various types of cancer and autoimmune diseases. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate inhibits the activity of several kinases, reduces inflammation, and modulates the immune system. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has several advantages for lab experiments, but also has limitations. There are several future directions for the study of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate, including the further development of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate as a therapeutic agent and the study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate involves several steps, including the reaction of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate with various reagents. The final product is obtained after purification and characterization. The synthesis of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has been extensively studied for its therapeutic potential in various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials. tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation in autoimmune diseases.

properties

IUPAC Name

tert-butyl N-[3-[(6-chloropyridine-3-carbonyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-8-4-7-16-12(19)10-5-6-11(15)18-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFONJICGXXESQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate

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